![molecular formula C46H66O7 B1260733 Myxol 2'-fucoside CAS No. 863126-98-1](/img/structure/B1260733.png)
Myxol 2'-fucoside
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Overview
Description
(3R,2'S)-Myxol 2'-alpha-L-fucoside is a xanthophyll.
Scientific Research Applications
Biosynthetic Pathways and Enzymatic Specificities
- Biosynthesis in Cyanobacteria : Myxol 2'-fucoside's biosynthetic pathways have been studied in various cyanobacteria. In Anabaena sp. strain PCC 7120, deletion of certain genes alters the production of carotenoids, leading to the substitution of myxol 2'-fucoside with other similar compounds. This highlights the specific enzymatic steps and genetic requirements for its synthesis (Mochimaru et al., 2008).
- Enzymatic Transformation : The β-carotene hydroxylase orthologue in Anabaena sp. strain PCC 7120 can transform deoxymyxol and deoxymyxol 2′-fucoside to myxol and myxol 2′-fucoside, respectively, but not β-carotene-to-zeaxanthin, indicating specific enzymatic activities for myxol 2'-fucoside production (Mochimaru et al., 2008).
Molecular Structure and Variability
- Molecular Structure Identification : Studies have identified the molecular structure of myxol 2'-fucoside in Synechocystis sp. PCC 6803 as (3R,2'S)-myxol 2'-(2,4-di-O-methyl-alpha-L-fucoside), providing a deeper understanding of its chemical composition and potential functional properties (Takaichi et al., 2001).
Carotenoid Biosynthesis and Genetic Insights
- Carotenoid Biosynthesis in Cyanobacteria : The role of myxol 2'-fucoside in the biosynthetic pathway of carotenoids in cyanobacteria like Anabaena variabilis ATCC 29413 has been explored. This research offers insights into carotenoid biosynthesis in cyanobacteria, where myxol glycosides like myxol 2'-fucoside play a significant role (Takaichi et al., 2006).
Carotenoid Diversity and Identification Techniques
- Diversity in Carotenoid Structure : Myxol 2'-fucoside's presence and diversity in different cyanobacteria strains like Anabaena sp. PCC 7120 and Synechocystis sp. PCC 6803 have been confirmed, contributing to the understanding of carotenoid diversity in these organisms (Iwai et al., 2008).
Myxol 2'-Fucoside's Role in Cyanobacteria
- Cellular Functions and Importance : The role of myxol 2'-fucoside in cyanobacteria like Synechocystis sp. strain PCC 6803 has been studied, demonstrating its importance in maintaining normal cell wall structure and thylakoid organization, which are crucial for the organism's survival and function (Mohamed et al., 2005).
properties
CAS RN |
863126-98-1 |
---|---|
Product Name |
Myxol 2'-fucoside |
Molecular Formula |
C46H66O7 |
Molecular Weight |
731 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6S)-2-[(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C46H66O7/c1-31(17-12-13-18-32(2)20-15-23-34(4)25-27-39-36(6)29-38(47)30-45(39,8)9)19-14-21-33(3)22-16-24-35(5)26-28-40(46(10,11)51)53-44-43(50)42(49)41(48)37(7)52-44/h12-28,37-38,40-44,47-51H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,22-16+,27-25+,28-26+,31-17+,32-18+,33-21+,34-23+,35-24+/t37-,38+,40-,41+,42+,43-,44-/m0/s1 |
InChI Key |
MUCOHWBULSBLLZ-HWEUHJRUSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C)/C)C(C)(C)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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